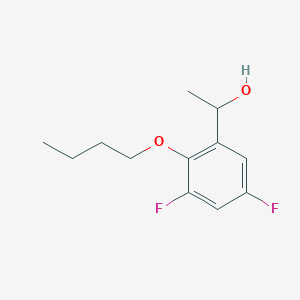

1-(2-Butoxy-3,5-difluorophenyl)ethanol

Description

1-(2-Butoxy-3,5-difluorophenyl)ethanol is a fluorinated aromatic alcohol featuring a butoxy group at the 2-position and fluorine atoms at the 3- and 5-positions of the benzene ring, with an ethanol substituent at the 1-position. The ethanol derivative likely has a molecular formula of C12H16F2O2 (MW: ~246.26), with increased lipophilicity compared to its methanol analog due to the additional methylene group. The compound’s synthesis may involve Williamson ether formation or nucleophilic aromatic substitution, leveraging the reactivity of fluorine atoms .

Properties

IUPAC Name |

1-(2-butoxy-3,5-difluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c1-3-4-5-16-12-10(8(2)15)6-9(13)7-11(12)14/h6-8,15H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHHPQVXGFDKUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1F)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)ethanol typically involves the reaction of 2-butoxy-3,5-difluorobenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an appropriate solvent such as ethanol or methanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of catalytic hydrogenation, where the aldehyde is reduced to the alcohol using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method offers higher yields and can be performed under milder conditions compared to traditional chemical reduction methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Butoxy-3,5-difluorophenyl)ethanol can undergo various types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Butoxy-3,5-difluorobenzaldehyde or 2-Butoxy-3,5-difluorobenzoic acid.

Reduction: 1-(2-Butoxy-3,5-difluorophenyl)ethane.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Butoxy-3,5-difluorophenyl)ethanol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of fluorinated compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Butoxy-3,5-difluorophenyl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(2-Butoxy-3,5-difluorophenyl)ethanol with structurally related compounds, emphasizing substituent effects, functional groups, and inferred properties:

Key Findings:

Substituent Effects on Lipophilicity: The butoxy group in the target compound increases lipophilicity compared to smaller alkoxy groups (e.g., methoxy). This property is critical for membrane permeability in pharmaceutical applications.

Functional Group Reactivity: Alcohols (target and analogs) exhibit H-bonding, improving solubility in polar solvents like water or ethanol. In contrast, ketones (e.g., 1-[2-(3,5-difluorobenzyloxy)phenyl]-ethanone) lack H-bond donors, reducing aqueous solubility but increasing reactivity toward nucleophiles . Thioethers (e.g., (2-Butoxy-3,5-difluorophenyl)(methyl)sulfane) are less polar than alcohols, favoring organic-phase reactions .

Synthetic Considerations: The target compound’s synthesis may mirror Williamson ether protocols used for 1-[2-(3,5-difluorobenzyloxy)phenyl]-ethanone, where alkoxy groups are introduced via nucleophilic substitution . Fluorine substituents (in 3,5-positions) direct electrophilic aromatic substitution reactions, enabling regioselective modifications .

Biological Activity

1-(2-Butoxy-3,5-difluorophenyl)ethanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorinated phenyl group attached to a butoxy chain and a hydroxyl group. This unique structure may influence its interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of antimicrobial properties and potential therapeutic applications. Here are key findings:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, potentially positioning it as a candidate for developing new antibacterial agents.

- Mechanism of Action : The mechanism by which this compound exerts its effects is not fully elucidated; however, it is hypothesized that the difluorophenyl moiety may enhance binding affinity to microbial targets or enzymes involved in bacterial metabolism.

Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.05 mg/mL | 0.10 mg/mL |

| Escherichia coli | 0.10 mg/mL | 0.20 mg/mL |

These findings suggest that this compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.

Study 2: Mechanistic Insights

A mechanistic study explored how the compound interacts with bacterial cell membranes. It was found that:

- The compound disrupts membrane integrity, leading to increased permeability and eventual cell lysis.

- Fluorescence microscopy showed that treated cells exhibited characteristic morphological changes associated with membrane damage.

Pharmacological Potential

Research indicates that compounds similar to this compound have been effective in treating infections caused by resistant strains. The following table summarizes relevant studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.